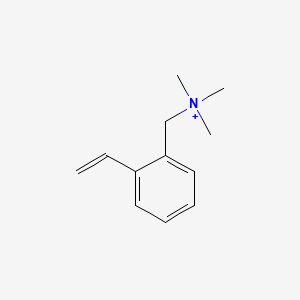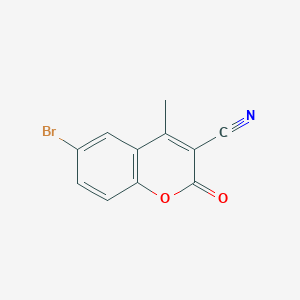
6-Bromo-3-ciano-4-metilcumarina
Descripción general
Descripción
6-Bromo-3-cyano-4-methylcoumarin is a derivative of 3-cyanocoumarin, a class of heterocyclic compounds known for their diverse applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and a methyl group at the 4th position on the coumarin ring. It has a molecular formula of C11H6BrNO2 and a molecular weight of 264.07 g/mol .
Aplicaciones Científicas De Investigación
6-Bromo-3-cyano-4-methylcoumarin has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of methine dyes and other bioactive compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fluorescent dyes and optical brighteners.
Mecanismo De Acción
Target of Action
It is known that 6-bromo-3-cyano-4-methylcoumarin is a derivative of 3-cyanocoumarin, which is an important class of heterocycle used for preparing methine dyes and bioactive compounds .
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromo-3-cyano-4-methylcoumarin can be synthesized by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . The reaction typically involves the following steps:
- Dissolve 5′-bromo-2′-hydroxyacetophenone and malononitrile in a suitable solvent such as ethanol.
- Add iodine as a catalyst to the reaction mixture.
- Heat the mixture under microwave irradiation or traditional thermal heating until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-3-cyano-4-methylcoumarin are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-cyano-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve heating in a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include amines, carboxylic acids, or other functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-7-hydroxy-4-methylcoumarin: Similar structure but with a hydroxyl group at the 7th position instead of a bromine atom.
6-Bromo-2-methylchromone: Similar structure but with a different substitution pattern on the chromone ring.
2-Bromo-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a coumarin ring.
Uniqueness
6-Bromo-3-cyano-4-methylcoumarin is unique due to the combination of the bromine, cyano, and methyl groups on the coumarin ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
6-bromo-4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFOYALAZMRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350994 | |
| Record name | 6-Bromo-3-cyano-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56394-22-0 | |
| Record name | 6-Bromo-3-cyano-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




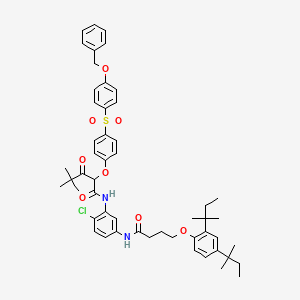
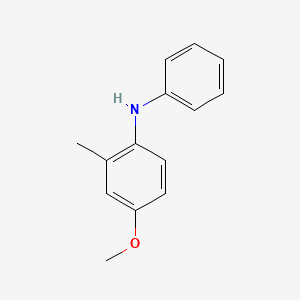

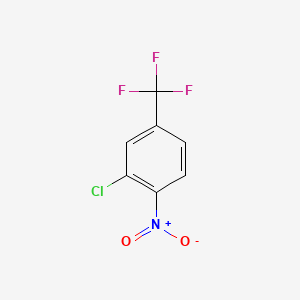

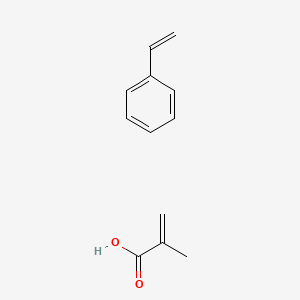
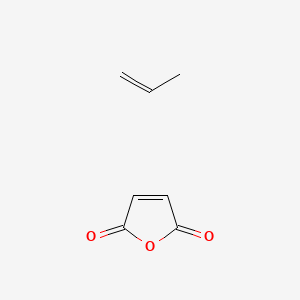
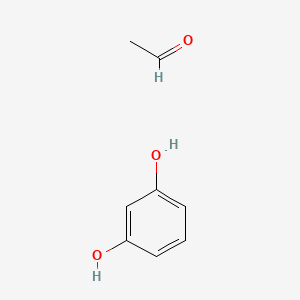
![4-[4-(Trifluoromethyl)phenoxy]phenol](/img/structure/B1584683.png)
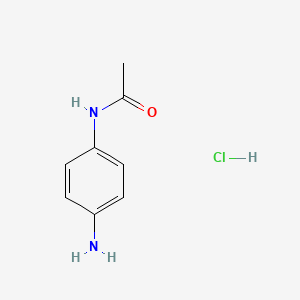
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/new.no-structure.jpg)
